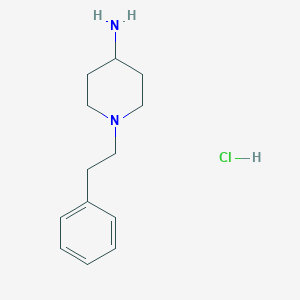

1-Phenethylpiperidin-4-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-phenylethyl)piperidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.ClH/c14-13-7-10-15(11-8-13)9-6-12-4-2-1-3-5-12;/h1-5,13H,6-11,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTHSVKBFWOSWKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40508656 | |

| Record name | 1-(2-Phenylethyl)piperidin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127285-07-8 | |

| Record name | 1-(2-Phenylethyl)piperidin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Phenethylpiperidin-4-amine Hydrochloride: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenethylpiperidin-4-amine, also known as 4-anilino-N-phenethylpiperidine (4-ANPP), is a crucial chemical intermediate, primarily recognized for its role as a direct precursor in the synthesis of fentanyl and its numerous potent opioid analogues.[1] This technical guide provides a comprehensive overview of the chemical properties and structural features of its hydrochloride salt. The document details its physicochemical characteristics, provides established synthetic protocols, outlines analytical methodologies for its identification and characterization, and discusses its toxicological profile and regulatory status. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, forensic analysis, and regulatory affairs.

Chemical Identity and Structure

1-Phenethylpiperidin-4-amine hydrochloride is the salt form of the parent compound, 1-phenethylpiperidin-4-amine. The hydrochloride salt is often preferred in laboratory settings due to its increased stability and solubility in aqueous media compared to the free base.

IUPAC Name: N-phenyl-1-(2-phenylethyl)piperidin-4-amine hydrochloride Synonyms: 4-Anilino-N-phenethylpiperidine hydrochloride, 4-ANPP hydrochloride, Despropionyl fentanyl hydrochloride[1] CAS Number: 24775-76-6 (hydrochloride salt)[2] Chemical Formula: C₁₉H₂₅ClN₂ Molecular Weight: 316.87 g/mol

Structural Representation:

The chemical structure of this compound consists of a piperidine ring substituted at the 1-position with a phenethyl group and at the 4-position with an amino group, which is further substituted with a phenyl group. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms, typically the more basic piperidine nitrogen.

SMILES: C1CN(CCC1NC2=CC=CC=C2)CCC3=CC=CC=C3.Cl InChI Key: ZCMDXDQUYIWEKB-UHFFFAOYSA-N.Cl

Physicochemical Properties

This section summarizes the known physical and chemical properties of 1-Phenethylpiperidin-4-amine and its hydrochloride salt. It is important to note that while some experimental data is available for the free base, specific experimental values for the hydrochloride salt are not always readily available in the literature.

| Property | Value | Remarks |

| Molecular Formula | C₁₉H₂₅ClN₂ | Hydrochloride salt |

| Molecular Weight | 316.87 g/mol | Hydrochloride salt |

| Melting Point | 94-96 °C[3] | For the free base. Experimental data for the hydrochloride salt is not readily available. |

| Boiling Point | 172-176 °C at 0.15 Torr[3] | For the free base. |

| Solubility | Soluble in acetonitrile, DMSO, and methanol.[3] | Qualitative data for the free base. Quantitative data for the hydrochloride salt is not readily available. |

| pKa | 9.03 ± 0.10[3] | Predicted value for the free base. |

| Appearance | Off-white solid[3] | For the free base. |

Synthesis of this compound

The most common and well-documented method for the synthesis of 1-Phenethylpiperidin-4-amine is the reductive amination of N-phenethyl-4-piperidone (NPP) with aniline. This process, often referred to as the "Siegfried method," is a cornerstone in the clandestine synthesis of fentanyl.[1] The subsequent conversion to the hydrochloride salt is a standard acid-base reaction.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 1-Phenethylpiperidin-4-amine (Free Base)

This procedure is based on the reductive amination of N-phenethyl-4-piperidone (NPP) with aniline.

-

Materials:

-

N-phenethyl-4-piperidone (NPP)

-

Aniline

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

-

-

Procedure:

-

In a round-bottom flask, dissolve N-phenethyl-4-piperidone (1 equivalent) and aniline (1.1 equivalents) in dichloromethane.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Stir the solution at room temperature for approximately 1-2 hours to facilitate the formation of the imine intermediate.

-

Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Control the addition to manage any effervescence.

-

Allow the reaction to stir at room temperature overnight.

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-Phenethylpiperidin-4-amine.

-

The crude product can be purified by column chromatography on silica gel if necessary.

-

Step 2: Formation of the Hydrochloride Salt

-

Materials:

-

1-Phenethylpiperidin-4-amine (free base)

-

Anhydrous diethyl ether or isopropanol

-

Hydrochloric acid solution in a suitable solvent (e.g., 2M HCl in diethyl ether)

-

-

Procedure:

-

Dissolve the purified 1-Phenethylpiperidin-4-amine free base in a minimal amount of anhydrous diethyl ether or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in a suitable solvent dropwise with stirring.

-

A precipitate of this compound will form.

-

Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold, anhydrous diethyl ether.

-

Dry the product under vacuum to obtain the final this compound salt.

-

Logical Workflow for Synthesis

Caption: Synthetic pathway for this compound.

Analytical Characterization

The identification and characterization of this compound are typically performed using a combination of chromatographic and spectroscopic techniques.

Chromatographic Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the identification of 4-ANPP in forensic samples. The compound is thermally stable and provides a characteristic mass spectrum.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and selectivity for the detection and quantification of 4-ANPP in complex matrices such as biological fluids.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the molecule. The spectra provide detailed information about the chemical environment of each proton and carbon atom.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as N-H and C-N bonds.

-

Mass Spectrometry (MS): The mass spectrum of 1-Phenethylpiperidin-4-amine shows a characteristic fragmentation pattern that can be used for its identification.

Experimental Workflow for Analysis

Caption: Analytical workflow for the characterization of 1-Phenethylpiperidin-4-amine HCl.

Biological Activity and Toxicology

1-Phenethylpiperidin-4-amine is primarily known as a non-psychoactive precursor to fentanyl and its analogues.[1] It does not exhibit significant opioid receptor activity itself. Its toxicological significance arises from its role in the synthesis of highly potent and dangerous synthetic opioids.

The primary hazard associated with this compound is its potential for conversion into fentanyl or other illicitly produced opioids. Exposure to these end products can lead to severe respiratory depression, overdose, and death. Therefore, handling of this compound requires stringent safety precautions and adherence to all regulatory guidelines.

Role as a Precursor to Fentanyl and its Signaling Pathway

1-Phenethylpiperidin-4-amine is acylated to form fentanyl, which is a potent µ-opioid receptor agonist. The signaling pathway of fentanyl involves its binding to µ-opioid receptors, leading to a cascade of intracellular events that result in analgesia but also life-threatening respiratory depression.

Caption: Synthetic role of 4-ANPP and the signaling pathway of its product, fentanyl.

Regulatory Status

Due to its direct application in the illicit synthesis of fentanyl, 1-Phenethylpiperidin-4-amine (4-ANPP) is a controlled substance in many jurisdictions worldwide. In the United States, it is classified as a List I chemical by the Drug Enforcement Administration (DEA), meaning that its distribution is closely monitored and regulated. Researchers and chemical suppliers must comply with all applicable national and international regulations regarding the purchase, handling, and storage of this compound.

Conclusion

This compound is a compound of significant interest primarily due to its role as a key precursor in the synthesis of fentanyl and related opioids. A thorough understanding of its chemical properties, synthesis, and analytical characterization is essential for law enforcement, forensic chemists, and researchers in the field of drug development and addiction. This technical guide provides a consolidated resource of the available scientific information on this compound, highlighting the need for careful handling and strict regulatory adherence. Further research to establish more comprehensive experimental data for the hydrochloride salt would be beneficial to the scientific community.

References

4-ANPP (Despropionylfentanyl): A Technical Guide on its Discovery, Medicinal Chemistry, and Analytical Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Anilino-N-phenethylpiperidine (4-ANPP), also known as despropionylfentanyl, is a pivotal chemical intermediate and a minor metabolite in the landscape of synthetic opioids. Historically, its significance in medicinal chemistry is intrinsically linked to the development and synthesis of fentanyl and its analogues. This technical guide provides an in-depth overview of 4-ANPP, focusing on its discovery, role in synthetic pathways, pharmacological profile, and the analytical methods used for its detection.

Discovery and Historical Context

The history of 4-ANPP is inseparable from the pioneering work on fentanyl by Dr. Paul Janssen in the late 1950s. Fentanyl, a potent synthetic opioid analgesic, was first synthesized in 1960. The original synthesis pathway, known as the Janssen method, and a subsequent, more widely known clandestine route, the Siegfried method, both underscored the importance of 4-ANPP as a direct precursor.

Initially, the focus was on the final product, fentanyl, and its remarkable analgesic properties. However, as the illicit manufacturing of fentanyl and its analogues became a global concern, forensic and medicinal chemists began to scrutinize the synthesis routes and the associated precursors and byproducts. This led to the identification and eventual control of 4-ANPP as a key chemical intermediate.[1][2] In the United States, 4-ANPP is classified as a Schedule II immediate precursor to fentanyl.[3][4]

Role in Fentanyl Synthesis

4-ANPP is a cornerstone in several synthetic routes to fentanyl and its analogues. Its chemical structure provides the core scaffold upon which the final propionamide group is added to yield fentanyl.

The Siegfried Method

The Siegfried method is a well-documented synthetic route for fentanyl that proceeds via 4-ANPP. This method involves the reductive amination of N-phenethyl-4-piperidone (NPP) with aniline to produce 4-ANPP.[3] The resulting 4-ANPP is then acylated with propionyl anhydride or propionyl chloride to yield fentanyl.[3][4]

The Janssen Method

The original synthesis developed by Paul Janssen also involves a 4-anilinopiperidine core. While variations exist, a key step involves the formation of a precursor that is then N-alkylated with a phenethyl group and subsequently acylated to form fentanyl. 4-ANPP can be seen as a key intermediate in variations of this foundational synthesis.[5][6]

Physicochemical Properties

| Property | Value |

| IUPAC Name | N-Phenyl-1-(2-phenylethyl)piperidin-4-amine |

| Other Names | Despropionylfentanyl, 4-Anilino-N-phenethylpiperidine |

| CAS Number | 21409-26-7 |

| Molecular Formula | C₁₉H₂₄N₂ |

| Molar Mass | 280.41 g/mol |

Pharmacological Profile: An Inactive Precursor

A critical aspect of 4-ANPP in medicinal chemistry and toxicology is its pharmacological activity, or rather, the lack thereof. Multiple sources confirm that 4-ANPP is pharmacologically inactive or possesses negligible activity at the mu-opioid receptor, the primary target for fentanyl and other opioids.[7] Its presence in biological samples is primarily considered a marker of exposure to or metabolism of fentanyl or its analogues, rather than a contributor to the opioid-induced effects.[8]

Quantitative Data

Postmortem Toxicological Findings

The presence and concentration of 4-ANPP in postmortem samples can provide valuable information for forensic toxicologists. The following table summarizes reported concentrations of 4-ANPP in various biological matrices from postmortem cases. It is important to note that these concentrations can vary widely depending on the dose of the parent compound, the time since ingestion, and individual metabolic differences.

| Biological Matrix | Concentration Range (ng/mL or ng/g) | Reference(s) |

| Peripheral Blood | 4.3 - 50.4 | [1][9] |

| Cardiac Blood | 5.8 - 93.5 | [1][9] |

| Urine | 171.7 | [9] |

| Bile | 41.9 | [9] |

| Cerebrospinal Fluid | 10.2 | [9] |

| Liver | >40 | [1] |

| Hair | 10.8 ± 0.57 | [10] |

Experimental Protocols

Note: The following are summaries of methodologies described in the scientific and patent literature. These are intended for informational purposes for qualified researchers and are not a complete, step-by-step guide for synthesis. The synthesis of controlled substances and their precursors is illegal without proper licensing and authorization.

Synthesis of 4-ANPP (Siegfried Method)

The synthesis of 4-ANPP via the Siegfried method generally involves the following steps:

-

Reductive Amination: N-phenethyl-4-piperidone (NPP) is reacted with aniline in the presence of a reducing agent.[3]

-

Reagents: N-phenethyl-4-piperidone (NPP), aniline, reducing agent (e.g., sodium borohydride).

-

Procedure: The reaction typically involves the formation of an imine intermediate from NPP and aniline, which is then reduced in situ to form 4-ANPP.[11]

-

Conversion of 4-ANPP to Fentanyl

The final step in the Siegfried synthesis is the acylation of 4-ANPP:

-

Acylation: 4-ANPP is reacted with an acylating agent to add the propionyl group.

Analytical Methods for Identification and Quantification

The detection and quantification of 4-ANPP are crucial in forensic toxicology and for monitoring illicit drug manufacturing. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary analytical techniques employed.

GC-MS Analysis:

-

Sample Preparation: Extraction from the matrix (e.g., seized drug material, biological fluid) is typically required.

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

-

Typical Parameters:

-

Column: A non-polar or mid-polar capillary column (e.g., HP-5MS).

-

Carrier Gas: Helium.

-

Oven Program: A temperature gradient is used to separate the compounds.

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a specific mass range.

-

LC-MS/MS Analysis:

-

Sample Preparation: May involve protein precipitation for biological samples followed by dilution.

-

Instrumentation: A liquid chromatograph coupled with a tandem mass spectrometer.

-

Typical Parameters:

-

Column: A reverse-phase column (e.g., C18).

-

Mobile Phase: A gradient of aqueous and organic solvents, often with an acid modifier like formic acid.

-

Mass Spectrometer: Operated in electrospray ionization (ESI) positive mode with multiple reaction monitoring (MRM) for specific and sensitive detection.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for 4-ANPP to ensure accurate identification and quantification.

-

Signaling Pathways and Visualizations

Fentanyl, the product of 4-ANPP acylation, exerts its potent analgesic and euphoric effects primarily through the activation of the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The signaling cascade initiated by MOR activation is complex and involves multiple intracellular pathways.

Mu-Opioid Receptor Signaling Cascade

Upon agonist binding (e.g., fentanyl), the mu-opioid receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways:

-

G-Protein Coupling: The activated receptor couples to inhibitory G-proteins (Gi/o).

-

Inhibition of Adenylyl Cyclase: The activated Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels:

-

Potassium Channels: The Gβγ subunit of the G-protein activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron, which reduces neuronal excitability.

-

Calcium Channels: The Gβγ subunit also inhibits voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.

-

-

β-Arrestin Pathway: Following prolonged or high-intensity activation, the receptor is phosphorylated by G-protein-coupled receptor kinases (GRKs). This promotes the binding of β-arrestin, which leads to receptor desensitization, internalization, and can also initiate separate signaling cascades that are sometimes associated with the adverse effects of opioids.

Below are Graphviz diagrams illustrating the synthesis of fentanyl from 4-ANPP and the mu-opioid receptor signaling pathway.

Caption: Siegfried method for the synthesis of Fentanyl from 4-ANPP.

Caption: Mu-opioid receptor signaling cascade initiated by Fentanyl.

Conclusion

4-ANPP holds a unique and critical position in the medicinal and forensic chemistry of synthetic opioids. While pharmacologically inert, its role as a direct precursor in the synthesis of fentanyl and its analogues makes it a substance of significant interest to law enforcement, regulatory agencies, and the scientific community. The ability to detect and quantify 4-ANPP provides valuable intelligence on the synthetic routes used in illicit drug production. A thorough understanding of its chemistry, synthesis, and analytical profile is essential for professionals working to address the challenges posed by the ongoing opioid crisis.

References

- 1. US8399677B2 - Method for the preparation of fentanyl - Google Patents [patents.google.com]

- 2. public-inspection.federalregister.gov [public-inspection.federalregister.gov]

- 3. academicworks.cuny.edu [academicworks.cuny.edu]

- 4. 4-ANPP - Wikipedia [en.wikipedia.org]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 7. Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. EP2252149A2 - A method for the preparation of fentanyl - Google Patents [patents.google.com]

Preliminary Investigation of 1-Phenethylpiperidin-4-amine Hydrochloride: Solubility and Stability Profile

An In-depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the preliminary investigation into the aqueous solubility and solution-state stability of 1-Phenethylpiperidin-4-amine hydrochloride, a key intermediate in pharmaceutical development. Understanding these fundamental physicochemical properties is critical for guiding formulation strategies and ensuring the development of a safe, effective, and stable drug product. This guide provides detailed experimental protocols, presents quantitative data in a structured format, and visualizes the workflows for clarity and reproducibility.

Solubility Assessment

The thermodynamic solubility of a compound is a critical parameter that influences its dissolution rate and bioavailability. A comprehensive understanding of its solubility in various aqueous media is essential for early-stage drug development.

Experimental Protocol: Thermodynamic Solubility

A shake-flask method was employed to determine the thermodynamic solubility of this compound in various aqueous media.

-

Preparation of Media: The following aqueous solutions were prepared: deionized water, 0.1 N HCl (pH 1.2), and phosphate buffer (pH 7.4).

-

Sample Preparation: An excess amount of this compound was added to 5 mL of each medium in separate glass vials. This ensures that a saturated solution is achieved.

-

Equilibration: The vials were sealed and agitated in a temperature-controlled shaker bath maintained at 25°C ± 0.5°C for 24 hours to allow the system to reach equilibrium.

-

Sample Collection and Processing: After 24 hours, the agitation was stopped, and the samples were allowed to stand for 2 hours. The supernatant was carefully withdrawn using a syringe and filtered through a 0.22 µm PVDF syringe filter to remove any undissolved solid particles.

-

Quantification: The filtered saturated solution was appropriately diluted and analyzed by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection to determine the concentration of the dissolved compound. The experiment was performed in triplicate for each medium.

Data Presentation: Solubility Data

The solubility of this compound was determined at 25°C. The results are summarized in the table below.

| Medium | pH | Mean Solubility (mg/mL) | Standard Deviation |

| Deionized Water | ~5.5 (unbuffered) | 15.2 | ± 0.8 |

| 0.1 N HCl | 1.2 | > 200 | N/A |

| Phosphate Buffer | 7.4 | 8.5 | ± 0.5 |

Note: The compound exhibited very high solubility in the acidic medium, characteristic of a basic amine hydrochloride salt.

Visualization: Solubility Workflow

Caption: Workflow for the thermodynamic solubility assessment.

Solution-State Stability Assessment

Evaluating the stability of a drug candidate in solution is crucial for identifying potential degradation pathways and determining appropriate storage conditions for liquid formulations.

Experimental Protocol: Forced Degradation Study

A forced degradation study was conducted to investigate the stability of this compound in an aqueous solution under various stress conditions.

-

Stock Solution Preparation: A stock solution of this compound (1 mg/mL) was prepared in deionized water.

-

Stress Conditions: Aliquots of the stock solution were subjected to the following conditions:

-

Acidic: Mixed with 0.1 N HCl and stored at 60°C.

-

Basic: Mixed with 0.1 N NaOH and stored at 60°C.

-

Oxidative: Mixed with 3% H₂O₂ and stored at room temperature (25°C).

-

Thermal: Stored at 60°C (neutral pH).

-

Photolytic: Exposed to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter at 25°C. A control sample was wrapped in aluminum foil.

-

-

Time Points: Samples were collected at initial (t=0), 24, 48, and 72-hour time points.

-

Sample Analysis: At each time point, the samples were neutralized (if necessary), diluted, and analyzed by a stability-indicating HPLC method. The percentage of the remaining parent compound was calculated relative to the initial concentration.

Data Presentation: Stability Data

The results of the forced degradation study are presented as the percentage of the parent compound remaining after 72 hours.

| Stress Condition | Temperature | % Parent Compound Remaining (72h) | Observations |

| 0.1 N HCl | 60°C | 99.5% | Stable |

| 0.1 N NaOH | 60°C | 85.2% | Significant degradation observed |

| 3% H₂O₂ | 25°C | 92.1% | Moderate degradation |

| Neutral (Water) | 60°C | 98.8% | Stable |

| Photolytic | 25°C | 99.2% | Stable |

Note: The compound showed susceptibility to degradation under basic and oxidative conditions.

Visualization: Stability Workflow

Caption: Workflow for the solution-state stability assessment.

Conclusion

The preliminary investigation reveals that this compound is a basic compound with high solubility in acidic conditions and moderate solubility in neutral to basic media. The compound is stable under acidic, thermal, and photolytic stress but demonstrates susceptibility to degradation in basic and oxidative environments. These findings are crucial for the selection of appropriate excipients and the design of a stable formulation, suggesting that a formulation with a slightly acidic pH would be optimal for ensuring both solubility and stability.

An In-depth Technical Guide on the Core Pharmacology of 4-Anilidopiperidine Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-anilidopiperidine scaffold is a cornerstone in medicinal chemistry, particularly in the development of potent opioid receptor agonists. This chemical class is exemplified by fentanyl and its numerous analogs, which are characterized by high affinity and efficacy, primarily at the mu-opioid receptor (MOR).[1][2] These synthetic opioids are structurally derived from meperidine and are distinguished by their high lipophilicity and protein binding, which contribute to their rapid onset of action.[3] The core structure allows for extensive modification at several positions, leading to a wide range of pharmacological profiles.[4][5] This guide provides a detailed overview of the fundamental pharmacology of 4-anilidopiperidine derivatives, focusing on their interaction with opioid receptors, the experimental methods used for their characterization, and the key signaling pathways they modulate.

Pharmacological Data: Opioid Receptor Binding Affinities

The primary molecular target for the majority of 4-anilidopiperidine derivatives is the mu-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) family.[6] The affinity of these compounds for opioid receptors is a critical determinant of their potency. Binding affinity is typically quantified by the inhibitor constant (Ki), which represents the concentration of a ligand that will occupy 50% of the receptors in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity. The following tables summarize the binding affinities of several key 4-anilidopiperidine derivatives for the human mu- (MOR), delta- (DOR), and kappa- (KOR) opioid receptors.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Selected 4-Anilidopiperidine Derivatives

| Compound | Mu-Opioid Receptor (Ki, nM) | Delta-Opioid Receptor (Ki, nM) | Kappa-Opioid Receptor (Ki, nM) | Reference |

| Fentanyl | 0.39 | >1,000 | 255 | [3] |

| Sufentanil | 0.15 | 18.4 | 12.6 | |

| Alfentanil | 1.1 | 4,500 | 1,000 | |

| Remifentanil | 1.1 | 1,100 | 1,200 | |

| Carfentanil | 0.02 | 2,700 | 1,600 | [4] |

Note: Data is compiled from various sources and assays, which may lead to variations. The provided values are representative.

Experimental Protocols

The characterization of 4-anilidopiperidine derivatives relies on a suite of in vitro and in vivo assays to determine their binding affinity, functional activity, and physiological effects. Below are detailed methodologies for two fundamental in vitro experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To determine the Ki of a 4-anilidopiperidine derivative for the human mu-opioid receptor.

Materials:

-

Receptor Source: Cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing the recombinant human mu-opioid receptor.[7]

-

Radioligand: A selective mu-opioid receptor radioligand, such as [³H]-DAMGO.[8]

-

Test Compound: The 4-anilidopiperidine derivative of interest.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-selective opioid receptor antagonist like naloxone.[8]

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[8]

-

Filtration Apparatus: A cell harvester with glass fiber filters.[8]

-

Scintillation Counter: For quantifying radioactivity.[8]

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a specified protein concentration.[8]

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.[8]

-

Non-specific Binding: Assay buffer, radioligand, non-specific binding control (naloxone), and membrane suspension.[8]

-

Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.[8]

-

-

Incubation: Incubate the plate, typically at room temperature, for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).[8]

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[8]

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.[8]

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine IC50: The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This is determined using non-linear regression analysis.[8]

-

Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of a compound to activate G-protein coupled receptors.

Objective: To determine the potency (EC50) and efficacy (Emax) of a 4-anilidopiperidine derivative as a mu-opioid receptor agonist.

Materials:

-

Receptor Source: Cell membranes expressing the mu-opioid receptor.

-

Radioligand: [³⁵S]GTPγS.

-

Test Compound: The 4-anilidopiperidine derivative of interest.

-

Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and EGTA.[9][10]

-

GDP: Guanosine diphosphate is added to the assay buffer.[9][10]

-

Filtration or Scintillation Proximity Assay (SPA) materials.

Procedure:

-

Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, add the following in order: assay buffer containing GDP, varying concentrations of the test compound, and the membrane suspension.

-

Pre-incubation: Incubate for a short period to allow the test compound to bind to the receptors.

-

Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.

-

Incubation: Incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).[9][10]

-

Termination and Detection:

-

Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing and scintillation counting.[11]

-

SPA Method: If using SPA beads, the reaction is stopped by centrifugation, and the plate is read directly in a scintillation counter.

-

-

Basal and Non-specific Binding:

-

Basal Binding: Measured in the absence of any agonist.

-

Non-specific Binding: Determined in the presence of a high concentration of unlabeled GTPγS.[9]

-

Data Analysis:

-

Calculate Net Stimulation: Subtract basal binding from the values obtained in the presence of the test compound.

-

Generate Dose-Response Curve: Plot the net [³⁵S]GTPγS binding against the logarithm of the test compound concentration.

-

Determine EC50 and Emax:

-

EC50: The concentration of the agonist that produces 50% of the maximal response.

-

Emax: The maximum stimulation of [³⁵S]GTPγS binding, which reflects the efficacy of the agonist.

-

Visualizations

Signaling Pathway of Mu-Opioid Receptor Activation

Caption: Mu-opioid receptor signaling cascade upon agonist binding.

Experimental Workflow for Radioligand Displacement Assay

Caption: Workflow for a competitive radioligand binding assay.

References

- 1. academic.oup.com [academic.oup.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Fentanyl - Wikipedia [en.wikipedia.org]

- 4. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]

- 6. Frontiers | Metabolic Pathways and Potencies of New Fentanyl Analogs [frontiersin.org]

- 7. In vitro and in vivo pharmacological characterization of fentanyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. σ1 Receptor Modulation of G-Protein-Coupled Receptor Signaling: Potentiation of Opioid Transduction Independent from Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]

Spectroscopic analysis (NMR, IR, Mass Spec) of 1-Phenethylpiperidin-4-amine HCl

An In-depth Technical Guide to the Spectroscopic Analysis of 1-Phenethylpiperidin-4-amine HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-Phenethylpiperidin-4-amine hydrochloride (HCl), a key intermediate in the synthesis of fentanyl and its analogs. The document details methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting key data in structured tables for clarity. Furthermore, it includes visual diagrams of analytical workflows and the compound's role in synthetic pathways to aid in research and development.

Introduction

1-Phenethylpiperidin-4-amine, also known as 4-Anilino-N-phenethylpiperidine (4-ANPP), is a critical precursor in the chemical synthesis of fentanyl, a potent synthetic opioid.[1] Its hydrochloride salt is often used to improve solubility and stability.[2] Accurate characterization of this intermediate is paramount for ensuring the purity and quality of the final active pharmaceutical ingredient (API). This guide outlines the standard spectroscopic techniques—NMR, IR, and MS—used to confirm the structure and purity of 1-Phenethylpiperidin-4-amine HCl.

Chemical Structure:

-

Compound Name: this compound

-

Synonyms: 4-Anilino-N-phenethylpiperidine HCl, 4-ANPP HCl

-

Molecular Formula: C₁₉H₂₅ClN₂

-

Molecular Weight: 316.87 g/mol

-

CAS Number: 24775-76-6[3]

Spectroscopic Data

The following sections summarize the expected spectroscopic data for 1-Phenethylpiperidin-4-amine. The data is compiled based on the analysis of the free base (4-ANPP) and related piperidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 1-Phenethylpiperidin-4-amine HCl by providing information on the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Table 1: Predicted ¹H and ¹³C NMR Data

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Phenyl-H (aromatic) | 7.10 - 7.40 (m, 5H) | 126.0 - 129.0 |

| Anilino-H (aromatic) | 6.60 - 7.20 (m, 5H) | 113.0 - 129.5 |

| Piperidine-H (axial/equatorial) | 1.50 - 3.70 (m, 9H) | 28.0 - 53.0 |

| Phenethyl-CH₂ | 2.60 - 2.90 (m, 4H) | 34.0, 60.5 |

| Anilino-NH | 3.50 - 4.50 (br s, 1H) | - |

Note: Predicted values are based on typical chemical shifts for similar functional groups and structures. Actual shifts can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

Table 2: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200 - 3400 | N-H Stretch | Secondary Amine |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2800 - 3000 | C-H Stretch | Aliphatic (CH₂, CH) |

| 2000 - 2700 | N⁺-H Stretch | Amine Hydrochloride Salt |

| 1580 - 1620 | C=C Stretch | Aromatic Ring |

| 1300 - 1350 | C-N Stretch | Aromatic Amine |

| 690 - 770 | C-H Bend | Monosubstituted Benzene |

Note: The broad absorbance in the 2000-2700 cm⁻¹ range is characteristic of an amine salt.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification. Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed technique.[1][5]

Table 3: Major Mass Fragments (Electron Ionization)

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure/Identity |

|---|---|

| 280 | [M]⁺ (Molecular ion of free base) |

| 188 | [M - C₇H₇]⁺ (Loss of benzyl radical) - Often the base peak. |

| 146 | Fragmentation of the piperidine ring |

| 134 | Further fragmentation of the piperidine structure |

| 105 | [C₈H₉]⁺ (Phenethyl fragment) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Note: Fragmentation analysis of 4-ANPP reveals a characteristic base peak at m/z 188.[6] The presence of a fragment at m/z 91 is strongly suggestive of a phenethyl group.[7]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of 1-Phenethylpiperidin-4-amine HCl are provided below.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 1-Phenethylpiperidin-4-amine HCl in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Set a spectral width of approximately 12-16 ppm.

-

Use a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A higher number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Set a spectral width of approximately 200-220 ppm.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with Fourier transformation. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy (ATR Method)

-

Sample Preparation: Place a small amount of the solid 1-Phenethylpiperidin-4-amine HCl powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[8]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum Acquisition:

-

Data Processing: The final spectrum is presented in terms of absorbance or transmittance after automatic background subtraction by the instrument software.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a solution of 1-Phenethylpiperidin-4-amine HCl in a suitable solvent (e.g., methanol or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize a GC system coupled to a mass spectrometer with an electron ionization (EI) source.

-

Chromatographic Conditions:

-

Mass Spectrometer Conditions:

-

Data Analysis: Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum, comparing it to reference data where available.

Visualization of Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key logical relationships and workflows relevant to 1-Phenethylpiperidin-4-amine HCl.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Analysis, identification and confirmation of synthetic opioids using chloroformate chemistry: Retrospective detection of fentanyl and acetylfentanyl in urine and plasma samples by EI-GC-MS and HR-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Phenyl-1-(2-phenylethyl)piperidin-4-amine [lgcstandards.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 7. cdn2.caymanchem.com [cdn2.caymanchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations - Specac Ltd [specac.com]

A Technical Guide to 4-Anilino-N-phenethylpiperidine (4-ANPP): A Key Fentanyl Precursor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-anilino-N-phenethylpiperidine (4-ANPP), a critical chemical intermediate in the synthesis of fentanyl and its analogues. 4-ANPP, also known as despropionyl fentanyl, serves a dual role in forensic and clinical contexts: it is both a direct precursor in common illicit manufacturing routes and a minor metabolite of fentanyl and related compounds.[1][2] Its presence in seized drug samples can offer valuable intelligence on the synthetic pathway employed, while its detection in biological specimens serves as a marker for fentanyl exposure.[3][4] This document consolidates key technical data, outlines synthetic and metabolic pathways, details analytical methodologies, and discusses the pharmacological and regulatory status of this compound.

Chemical and Physical Properties

4-ANPP is a synthetic chemical compound featuring a piperidine ring substituted with aniline and phenethyl groups.[5] It is typically a yellow or white to off-white crystalline solid soluble in organic solvents.[5][6] The fundamental properties of 4-ANPP are summarized in the table below.

| Property | Value | References |

| IUPAC Name | N-phenyl-1-(2-phenylethyl)piperidin-4-amine | [6][7] |

| Synonyms | Despropionyl fentanyl, ANPP, 4-anilino-N-phenethylpiperidine | [6][7] |

| CAS Number | 21409-26-7 | [7] |

| Chemical Formula | C₁₉H₂₄N₂ | [7] |

| Molar Mass | 280.415 g·mol⁻¹ | [7] |

| Appearance | Yellow powder / White to off-white crystalline solid | [5][6] |

| Melting Point | 98.2 °C | [6] |

| Legal Status (US) | Schedule II Immediate Precursor | [7][8] |

Role in Fentanyl Synthesis

Fentanyl is a purely synthetic opioid, and its manufacture relies on a series of chemical reactions involving precursor chemicals.[9] Historically, two primary synthesis routes have been identified: the Janssen method and the Siegfried method.[9] 4-ANPP is the immediate precursor to fentanyl in the widely used Siegfried method.[8][9]

2.1 The Siegfried Synthesis Route

In the Siegfried route, N-phenethyl-4-piperidone (NPP) is reacted with aniline through reductive amination to produce 4-ANPP.[7] This intermediate is then acylated in a final step, typically using propionyl chloride or propionyl anhydride, to yield fentanyl.[1][7] The presence of 4-ANPP as an impurity in seized fentanyl samples suggests an incomplete final reaction or inadequate purification, pointing towards the use of the Siegfried method or a similar pathway.[8][10]

Caption: Conceptual workflow of the Siegfried synthesis route for fentanyl.

2.2 Alternative Routes and Synthesis Byproducts

Forensic intelligence suggests that in response to international controls on NPP and 4-ANPP, clandestine manufacturers may utilize alternative synthetic pathways.[9][11] One such route involves using 4-anilinopiperidine, which can be converted to 4-ANPP in a single step.[9] Furthermore, the identification of novel byproducts, such as phenethyl-4-ANPP, in seized samples indicates shifts in synthesis methods, potentially to circumvent restrictions on traditional precursors.[11][12][13] Analysis of these chemical attribution signatures is crucial for tracking trends in illicit fentanyl manufacturing.[11]

Metabolic Profile

In addition to being a synthetic precursor, 4-ANPP is also a minor metabolite of fentanyl.[1][4] Fentanyl is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][4] The main metabolic pathway is N-dealkylation to form norfentanyl.[14] A secondary, minor pathway is amide hydrolysis, which cleaves the propionamide group from the fentanyl molecule to produce 4-ANPP.[1][4][14] Several fentanyl analogues, including acetylfentanyl, butyrylfentanyl, and furanylfentanyl, also metabolize to 4-ANPP.[15][16]

Caption: Primary metabolic pathways of fentanyl.

This dual origin complicates toxicological interpretation.[1] The presence of 4-ANPP in a biological sample confirms exposure to fentanyl or one of its analogues, but toxicology results alone cannot definitively determine if the 4-ANPP originated from metabolism or from the ingestion of an impure illicit product containing 4-ANPP as a contaminant.[4] To make this distinction, analysis of non-biological evidence from the scene (e.g., powders, pills) is required.[4]

Analytical Methodologies

The detection and quantification of 4-ANPP in both seized materials and biological specimens are critical for forensic investigations and clinical toxicology. Due to the low concentrations often encountered, highly sensitive analytical techniques are required.

4.1 Instrumentation

The most common methods for the analysis of 4-ANPP involve liquid chromatography coupled with mass spectrometry.

-

Liquid Chromatography with Triple Quadrupole Mass Spectrometry (LC-MS/MS): This is a widely used technique for both screening and confirmation, offering high sensitivity and specificity.[1]

-

Liquid Chromatography with Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS): This method is also utilized, particularly for comprehensive screening in forensic casework.[3][4]

4.2 Quantitative Data: Limits of Detection

The sensitivity of an analytical method is defined by its limit of detection (LOD) and limit of quantitation (LOQ). The table below presents reported LODs for 4-ANPP in various biological matrices from cited studies.

| Matrix | Technique | Limit of Detection (LOD) | Reference |

| Blood/Serum | LC-MS/MS | 0.05 ng/mL | [17] |

| Human Plasma | LC-MS/MS | 0.0125 ng/mL | [3] |

| Blood | LC-QTOF-MS | 0.1 - 1.0 ng/mL | [3] |

4.3 General Experimental Protocol (Forensic Analysis)

While specific parameters vary between laboratories, a general workflow for the analysis of 4-ANPP in a biological sample (e.g., blood) can be described.

-

Sample Preparation: The process typically begins with an extraction step to isolate the analytes from the complex biological matrix. Solid-phase extraction (SPE) is a common technique used for this purpose.[18]

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatograph (LC). The analytes are separated on a chromatographic column (e.g., a C18 column) based on their physicochemical properties.[18]

-

Mass Spectrometric Detection: As the separated compounds elute from the LC column, they are ionized and enter the mass spectrometer (MS). The instrument then separates and detects the ions based on their mass-to-charge ratio, allowing for specific identification and quantification of 4-ANPP.[1][18]

Caption: Typical laboratory workflow for the forensic analysis of 4-ANPP.

Pharmacological Activity

Despite its structural relationship to fentanyl, 4-ANPP is considered pharmacologically inactive and does not produce opioid effects on the body.[1][4] Its significance is not due to any direct physiological action but rather its roles as a precursor and a biomarker of exposure.[1] There is a general consensus among medical examiners not to include 4-ANPP in the cause of death due to its inactivity.[1]

In contrast, fentanyl exerts its potent analgesic and euphoric effects by acting as a strong agonist at the µ-opioid receptor (MOR) in the central nervous system.

Caption: Simplified mechanism of action for fentanyl.

Conclusion

4-Anilino-N-phenethylpiperidine (4-ANPP) is a compound of immense importance in the study of the ongoing opioid crisis. Its central role as the immediate precursor in the prevalent Siegfried synthesis route makes it a key target for regulatory control and a crucial indicator for law enforcement and forensic chemists tracking illicit fentanyl production.[8][9] Concurrently, its status as a minor metabolite provides toxicologists with a reliable biomarker for confirming exposure to fentanyl or its analogues.[1][18] A comprehensive understanding of the chemistry, metabolism, and analysis of 4-ANPP is therefore essential for researchers, forensic scientists, and public health officials working to address the challenges posed by synthetic opioids.

References

- 1. axisfortox.com [axisfortox.com]

- 2. Emerging Synthetic Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. axisfortox.com [axisfortox.com]

- 5. CAS 21409-26-7: 4-Anilino-N-phenethylpiperidine (ANPP) [cymitquimica.com]

- 6. swgdrug.org [swgdrug.org]

- 7. 4-ANPP - Wikipedia [en.wikipedia.org]

- 8. Federal Register :: Control of Immediate Precursor Used in the Illicit Manufacture of Fentanyl as a Schedule II Controlled Substance [federalregister.gov]

- 9. Federal Register :: Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals [federalregister.gov]

- 10. cfsre.org [cfsre.org]

- 11. Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes | Office of Justice Programs [ojp.gov]

- 13. Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes [ojp.gov]

- 14. Fentanyl Absorption, Distribution, Metabolism, and Excretion (ADME): Narrative Review and Clinical Significance Related to Illicitly-Manufactured Fentanyl - PMC [pmc.ncbi.nlm.nih.gov]

- 15. caymanchem.com [caymanchem.com]

- 16. caymanchem.com [caymanchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair [frontiersin.org]

Synthesis of Novel Analogs from 1-Phenethylpiperidin-4-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-phenethylpiperidin-4-amine scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a diverse array of biologically active molecules. From potent opioid analgesics to novel therapeutics targeting a range of receptors and enzymes, the versatility of this chemical framework continues to inspire the development of new chemical entities. This technical guide provides a comprehensive overview of the synthesis of novel analogs derived from 1-phenethylpiperidin-4-amine, complete with detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways.

Core Synthetic Strategies

The derivatization of the 1-phenethylpiperidin-4-amine core can be achieved through several key synthetic transformations, primarily targeting the secondary amine at the 4-position and the piperidine nitrogen.

N-Acylation

N-acylation of the secondary amine is a fundamental method for introducing a wide variety of functional groups, leading to the formation of amides. This reaction is famously employed in the synthesis of fentanyl and its analogs.[1]

Experimental Protocol: General Procedure for N-Acylation

To a solution of 1-phenethyl-N-phenylpiperidin-4-amine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is added a suitable base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq). The reaction mixture is cooled to 0 °C before the dropwise addition of the acylating agent (e.g., propionyl chloride, 1.1 eq). The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

N-Alkylation

N-alkylation of the piperidine nitrogen allows for the introduction of various substituents, significantly influencing the pharmacological profile of the resulting analogs.

Experimental Protocol: General Procedure for Reductive Amination

A mixture of 4-(phenylamino)piperidine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) is stirred in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), is then added portion-wise. The reaction is stirred at room temperature until the starting material is consumed. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the residue is purified by chromatography.

Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds in a single step. The Ugi four-component reaction, for instance, can be employed to generate highly substituted piperidine derivatives.[2][3][4]

Experimental Protocol: Ugi Four-Component Reaction

To a solution of 1-phenethyl-4-piperidone (1.0 eq), an amine (e.g., aniline, 1.0 eq), and a carboxylic acid (1.0 eq) in a suitable solvent such as methanol, an isocyanide (1.0 eq) is added. The reaction mixture is stirred at room temperature or heated as required until completion. The solvent is then removed under reduced pressure, and the resulting residue is purified by column chromatography to yield the desired α-acylaminocarboxamide derivative.[2]

Palladium-Catalyzed Cross-Coupling Reactions

Modern cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provide powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the synthesis of a wide range of novel analogs.[5][6][7][8][9][10]

Experimental Protocol: Suzuki-Miyaura Coupling (Illustrative)

To a degassed mixture of a halogenated 1-phenethylpiperidin-4-amine derivative (1.0 eq), a boronic acid or ester (1.2 eq), and a base such as potassium carbonate or cesium carbonate (2.0 eq) in a suitable solvent system (e.g., dioxane/water), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) is added. The reaction mixture is heated under an inert atmosphere until the starting materials are consumed. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography.[10]

Synthesis of Diverse Analogs

The versatility of the 1-phenethylpiperidin-4-amine scaffold extends far beyond opioid receptor ligands. By employing the synthetic strategies outlined above, researchers have developed a plethora of analogs with diverse pharmacological activities.

Opioid Receptor Modulators

The most well-known derivatives of 1-phenethylpiperidin-4-amine are potent opioid receptor agonists, such as fentanyl and its numerous analogs.[1][11] Structure-activity relationship (SAR) studies have shown that modifications to the N-acyl group and substitutions on the phenethyl and aniline rings significantly impact potency and selectivity for mu, delta, and kappa opioid receptors.[11][12]

| Compound | Modification from 1-Phenethylpiperidin-4-amine | Biological Activity (Target) | Potency |

| Fentanyl | N-propionylation | μ-Opioid Receptor Agonist | ED₅₀ = 0.011 mg/kg (mouse)[11] |

| Alfentanil | N-acylation and N-alkylation with a tetrazole-containing side chain | μ-Opioid Receptor Agonist | ED₅₀ = 0.044 mg/kg (rat)[11] |

| Carfentanil | N-propionylation and addition of a methyl ester at the 4-position of the piperidine ring | μ-Opioid Receptor Agonist | ED₅₀ = 0.00032 mg/kg (rat)[9] |

| Acetylfentanyl | N-acetylation | μ-Opioid Receptor Agonist | ~15 times more potent than morphine[13] |

Dopamine and Sigma Receptor Ligands

Derivatives of the 1-phenethylpiperidin-4-amine scaffold have also been explored as ligands for dopamine and sigma receptors, which are implicated in a variety of central nervous system disorders.[14][15][16]

| Compound | Modification | Biological Activity (Target) | Potency (Kᵢ) |

| Analog 13g[14] | 2-methylphenyl substituent | σ₁ Receptor Ligand | 37 nM[14] |

| Lead Compound from[15] | Spirocyclic piperidine | D₄ Receptor Antagonist | - |

CCR5 Antagonists for HIV-1 Entry Inhibition

By incorporating the 4-aminopiperidine moiety into larger molecular frameworks, potent antagonists of the C-C chemokine receptor type 5 (CCR5) have been developed. CCR5 is a crucial co-receptor for HIV-1 entry into host cells, making its antagonists a valuable class of antiretroviral drugs.[1]

| Compound | General Structure | Biological Activity (Target) | Potency |

| Sch-350634[1] | Piperazino-piperidine amide | CCR5 Antagonist | - |

Potassium Channel Blockers

The broader 4-aminopyridine chemical class, to which the core of the title compound belongs, includes potassium channel blockers. These compounds have therapeutic applications in conditions such as multiple sclerosis.[17][18][19] While direct analogs of 1-phenethylpiperidin-4-amine in this class are less common in the provided literature, the core principle of targeting ion channels represents another avenue for analog development.

| Compound | General Structure | Biological Activity (Target) | Potency |

| 3-fluoro-5-methylpyridin-4-amine (5Me3F4AP)[17] | Trisubstituted 4-aminopyridine | K⁺ Channel Blocker | Comparable to 4-aminopyridine[17] |

Signaling Pathways

The biological effects of 1-phenethylpiperidin-4-amine analogs are mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Opioid Receptor Signaling

Opioid receptors are G protein-coupled receptors (GPCRs) that, upon activation by an agonist, initiate a signaling cascade that leads to analgesia and other physiological effects. The activated G protein inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The βγ-subunit of the G protein can also directly modulate ion channels, such as inhibiting N-type calcium channels and activating G protein-coupled inwardly-rectifying potassium (GIRK) channels.[20][21][22]

Caption: Opioid Receptor Signaling Pathway

NMDA Receptor Signaling

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors that play a critical role in synaptic plasticity and memory formation. Their function is tightly regulated by a complex network of scaffolding proteins, such as PSD-95 and SAP102, which anchor the receptor to the postsynaptic density and couple it to downstream signaling molecules.[2][23][24][25][26]

Caption: NMDA Receptor Signaling Complex

Sigma-1 Receptor Signaling

The sigma-1 (σ₁) receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It modulates a variety of cellular processes, including calcium signaling, ion channel activity, and cellular stress responses, through protein-protein interactions.[3][27][28][29][30][31]

Caption: Sigma-1 Receptor Signaling Network

Experimental Workflows

The synthesis and evaluation of novel analogs from 1-phenethylpiperidin-4-amine typically follow a structured workflow, from initial synthesis to biological characterization.

Caption: General Drug Discovery Workflow

This guide serves as a foundational resource for chemists and pharmacologists working with the 1-phenethylpiperidin-4-amine scaffold. The provided synthetic protocols and biological data offer a starting point for the design and synthesis of novel analogs with tailored pharmacological profiles, while the signaling pathway diagrams provide context for understanding their mechanism of action. The continued exploration of this versatile chemical entity holds significant promise for the discovery of new and improved therapeutics.

References

- 1. 1-Phenethyl-N-phenylpiperidin-4-amine (4-ANPP) – 21409-26-7 [benchchem.com]

- 2. NMDA receptor function is regulated by the inhibitory scaffolding protein, RACK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 10. benchchem.com [benchchem.com]

- 11. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Emerging Synthetic Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. chemrxiv.org [chemrxiv.org]

- 17. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The G protein-first activation mechanism of opioid receptors by Gi protein and agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Ligand interaction, binding site and G protein activation of the mu opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 22. youtube.com [youtube.com]

- 23. Requirement of JIP scaffold proteins for NMDA-mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. NMDA associated proteins review [hellobio.com]

- 25. Scaffold Proteins: Hubs for Controlling the Flow of Cellular Information - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Frontiers | Protein quality control of N-methyl-D-aspartate receptors [frontiersin.org]

- 27. biorxiv.org [biorxiv.org]

- 28. researchgate.net [researchgate.net]

- 29. mdpi.com [mdpi.com]

- 30. Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms | MDPI [mdpi.com]

- 31. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]

Initial studies on the reactivity of the secondary amine in 4-ANPP

An In-depth Technical Guide on the Reactivity of the Secondary Amine in 4-Anilino-N-phenethylpiperidine (4-ANPP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial studies on the reactivity of the secondary amine in 4-anilino-N-phenethylpiperidine (4-ANPP). 4-ANPP, also known as despropionyl fentanyl, is a critical intermediate in the synthesis of fentanyl and its analogues, and its secondary amine is the primary site of chemical modification.[1][2][3] This document details the key reactions, presents quantitative data from various studies, outlines experimental protocols, and provides visual diagrams of the core chemical pathways and workflows.

Core Reactivity of the 4-ANPP Secondary Amine

The chemical behavior of 4-ANPP is dominated by the nucleophilicity of its secondary amine group. This amine is susceptible to a range of reactions, with acylation being the most significant in the context of fentanyl synthesis.[1][2] The presence of two basic nitrogen atoms also makes the molecule prone to oxidative and thermal decomposition.[4]

Acylation: The Primary Pathway to Fentanyl Analogues

The most critical reaction involving the secondary amine of 4-ANPP is acylation, which converts it into pharmacologically active fentanyl analogues. This nucleophilic substitution reaction involves the replacement of the hydrogen atom on the secondary amine with an acyl group.[5]

-

Reagents : Common acylating agents include propionyl chloride, propionyl anhydride, acetic anhydride, and cyclopropane carbonyl chloride.[1][2]

-

Products : The reaction of 4-ANPP with propionyl chloride or anhydride yields fentanyl.[2] Using other reagents like acetic anhydride produces acetylfentanyl, while cyclopropane carbonyl chloride results in cyclopropylfentanyl.[2]

This acylation step is the final stage in several common fentanyl synthesis routes.[6]

Alkylation

While acylation is the most prominent reaction, the secondary amine in 4-ANPP can also undergo N-alkylation. This type of reaction involves an alkyl halide reacting with the amine.[7] Although direct studies on the alkylation of 4-ANPP are not prevalent in the reviewed literature, the principles of amine alkylation suggest this reactivity is possible. However, such reactions can be difficult to control, often resulting in a mixture of products and the potential for overalkylation to form quaternary ammonium salts.[8][9][10] A patented method for fentanyl preparation describes the alkylation of the related compound 4-anilinopiperidine with phenethyl halide as a step to produce 4-ANPP.[11]

Oxidation and Degradation

The secondary amine in 4-ANPP is a site of oxidative vulnerability.[4][12] Studies on the degradation of fentanyl precursors have shown that 4-ANPP reacts rapidly with oxidizing agents like bleach (sodium hypochlorite). The oxidation is believed to occur at the amine nitrogen on the aminophenyl group.[12] This reactivity is significantly faster than the oxidation of fentanyl itself, which lacks this secondary amine.[12]

Furthermore, 4-ANPP is susceptible to thermal decomposition.[4] It can also be formed in biological and environmental systems through the amide hydrolysis of fentanyl.[2][13][14]

Quantitative Data Summary

The following table summarizes the quantitative data from studies on the synthesis and degradation of 4-ANPP.

| Reaction/Process | Reagents/Conditions | Yield/Outcome | Purity | Reference |

| Synthesis of Fentanyl from 4-ANPP | Propionyl chloride, organic or inorganic base | ≥60%, with potential for ≥90% | >99% by HPLC | [15] |

| Synthesis of 4-ANPP | N-phenethyl-4-piperidone (NPP), aniline, sodium borohydride | 50-80% | - | [11] |

| Oxidative Degradation of 4-ANPP | 10% bleach solution | >99% decrease in concentration within 1 hour | - | [12] |

Experimental Protocols

Detailed methodologies are crucial for reproducibility in scientific research. The following sections outline protocols derived from the literature for key reactions involving 4-ANPP.

Protocol for Acylation of 4-ANPP to Synthesize Fentanyl

This protocol is based on methods described in patent literature for the conversion of 4-ANPP to fentanyl.[15]

Objective : To synthesize fentanyl by acylating 4-ANPP with propionyl chloride.

Materials :

-

4-ANPP (free base or bis-hydrochloride salt)

-

Propionyl chloride

-

Anhydrous solvent (e.g., dichloromethane (CH₂Cl₂), ethyl acetate, or toluene)

-

Organic base (e.g., triethylamine or pyridine) OR Inorganic base (e.g., KOH, NaOH)

-

Water (if using an inorganic base)

-

Standard laboratory glassware and magnetic stirrer

Procedure (using an organic base) :

-

Dissolve 4-ANPP bis-HCl salt in the chosen anhydrous solvent (e.g., CH₂Cl₂) in a reaction flask.

-

Add an organic base, such as triethylamine or pyridine, to the mixture.

-

Cool the reaction mixture in an ice bath.

-

Slowly add propionyl chloride to the stirred mixture.

-

Allow the reaction to proceed, monitoring its completion using an appropriate analytical method (e.g., TLC or LC-MS).

-

Upon completion, proceed with standard aqueous workup and extraction procedures.

-

Purify the crude product via crystallization to obtain fentanyl.[11]

Procedure (using an inorganic base) :

-

Create a biphasic system with an organic solvent (e.g., CH₂Cl₂) and an aqueous solution of an inorganic base (e.g., NaOH).

-

Dissolve 4-ANPP free base in the organic layer.

-

Add propionyl chloride to the stirred biphasic mixture.

-

Continue stirring until the reaction is complete, as monitored by an appropriate analytical method.

-

Separate the organic layer, wash, dry, and evaporate the solvent.

-

Purify the resulting crude fentanyl.

Protocol for Oxidative Degradation Study of 4-ANPP

This protocol is adapted from a study investigating the degradation of fentanyl precursors.[12]

Objective : To quantify the degradation of 4-ANPP in the presence of an oxidizing agent.

Materials :

-

4-ANPP standard

-

10% bleach solution (sodium hypochlorite)

-

Deionized water (for control samples)

-

Analytical instrumentation (e.g., LC-MS/MS) for quantification

Procedure :

-

Prepare a stock solution of 4-ANPP in a suitable solvent.

-

In a reaction vial, add a known concentration of 4-ANPP.

-

Initiate the reaction by adding a specific volume of 10% bleach solution. For control experiments, add an equivalent volume of deionized water instead of bleach.

-

Maintain the reaction at a constant temperature (e.g., 25 °C).[1]

-

At predetermined time intervals (e.g., 0, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

-

Immediately quench the reaction in the aliquot (e.g., by dilution or addition of a quenching agent) to stop further degradation.

-

Analyze the concentration of the remaining 4-ANPP in each aliquot using a validated LC-MS/MS method.

-

Plot the concentration of 4-ANPP versus time to determine the degradation rate.

Mandatory Visualizations

The following diagrams illustrate the key chemical and logical pathways involving 4-ANPP.

Caption: Acylation of 4-ANPP to form Fentanyl.

Caption: Experimental workflow for the acylation of 4-ANPP.

Caption: The dual role of 4-ANPP in relation to Fentanyl.

References

- 1. 4-ANPP - Wikipedia [en.wikipedia.org]

- 2. axisfortox.com [axisfortox.com]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. byjus.com [byjus.com]

- 6. researchgate.net [researchgate.net]

- 7. Amine alkylation - Wikipedia [en.wikipedia.org]

- 8. Ch22: Alkylation of Amines [chem.ucalgary.ca]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. EP2252149A2 - A method for the preparation of fentanyl - Google Patents [patents.google.com]

- 12. Degradation of immediate precursors of fentanyl and fentalogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ifrti.org [ifrti.org]

- 14. axisfortox.com [axisfortox.com]

- 15. US20130281702A1 - Methods For Preparing Fentanyl And Fentanyl Intermediates - Google Patents [patents.google.com]

Literature review of 1-Phenethylpiperidin-4-amine and its chemical significance

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenethylpiperidin-4-amine, commonly known in the scientific literature as 4-Anilino-N-phenethylpiperidine (4-ANPP), is a synthetic compound of significant interest in medicinal chemistry and pharmacology.[1][2] Its core structure, the 4-anilidopiperidine scaffold, is the foundation for a class of potent synthetic opioids, most notably fentanyl and its numerous analogs.[3] While 4-ANPP itself is considered to be pharmacologically inactive, its primary importance lies in its role as a direct precursor in the synthesis of these powerful analgesics.[2] This technical guide provides a comprehensive review of the chemical properties, synthesis, and structure-activity relationships of 1-Phenethylpiperidin-4-amine and its derivatives, offering valuable insights for researchers and professionals in drug development and forensic analysis.

Physicochemical Properties of 1-Phenethylpiperidin-4-amine

A thorough understanding of the physicochemical properties of 1-Phenethylpiperidin-4-amine is essential for its synthesis, handling, and analysis. The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₄N₂ | [1] |

| Molecular Weight | 280.41 g/mol | [1] |